molecular formula C9H7BrO2 B137420 8-Bromochroman-3-one CAS No. 133118-80-6

8-Bromochroman-3-one

Cat. No.: B137420
CAS No.: 133118-80-6
M. Wt: 227.05 g/mol
InChI Key: GIOQDMYJFVLYBB-UHFFFAOYSA-N
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Description

8-Bromochroman-3-one is a chemical compound belonging to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. This compound is characterized by the presence of a bromine atom at the 8th position and a ketone group at the 3rd position on the chroman ring. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-3-one typically involves the bromination of chroman-3-one. One common method is the bromination of chroman-3-one using bromine in acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The bromination reaction is carried out in a solvent such as dichloromethane, and the product is isolated by distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 8-Bromochroman-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 8-bromo-3-hydroxychromanone or 8-bromo-3-carboxychromanone.

    Reduction: Formation of 8-bromo-3-hydroxychroman.

    Substitution: Formation of 8-substituted chroman-3-one derivatives.

Scientific Research Applications

8-Bromochroman-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Chroman-3-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    8-Chlorochroman-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.

    8-Fluorochroman-3-one: Contains a fluorine atom, which can significantly alter its chemical properties and biological activities.

Uniqueness of 8-Bromochroman-3-one: The presence of the bromine atom at the 8th position makes this compound more reactive in nucleophilic substitution reactions compared to its analogs. This reactivity, combined with its ability to undergo various chemical transformations, makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

8-bromo-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOQDMYJFVLYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597935
Record name 8-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133118-80-6
Record name 8-Bromo-2H-1-benzopyran-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133118-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2H-1-benzopyran-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one
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Synthesis routes and methods I

Procedure details

8-Bromochroman-3-one 28B was prepared from 2-bromophenol in a manner similar to that described in the literature (J. Med. Chem., 1988, 689): Reaction of 2-bromophenol with paraformadehyde (MgCl2, NEt3, THF, 75° C., 4 h), followed by treatment with acrylonitrile (neat, Dabco, 95° C., 18 h), and hydrolysis with 10% NaOH (100° C., 4 h) afforded 28A. Compound 28A was reacted with DPPA (NEt3, toluene, 110° C., 2 h) followed by treatment with 6N HCl (85° C., 2 h) to afford 8-bromochroman-3-one 28B.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The 8-bromo-3-chromanol was oxidized in small portions (400 mg, 1.7 mmol) in order to achieve better total yields. Dry pyridine (1.1 ml) was added to CH2Cl2 (60 ml), dried over P2O5 and CrO3 (0.69 g, 6.9 mmol) and molecular sieves were added to that solution. After 15 min the chromanol was added together with acetic anhydride (0.66 ml). The mixture was stirred for 10 min and then passed with suction through a column containing SiO2 (10 g), eluting with CH2Cl2. The collected eluate was evaporated and toluene was added after each evaporation (2-3 times), leaving the pure 8-bromo-3-chromanone (200 mg). GC/MS showed M+ /M+2 at m/e=226.25(89%)/228.25(82%).
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